molecular formula C18H14O B7798477 2-Phenoxybiphenyl CAS No. 28984-89-6

2-Phenoxybiphenyl

Cat. No.: B7798477
CAS No.: 28984-89-6
M. Wt: 246.3 g/mol
InChI Key: UHJWZORSTYATLW-UHFFFAOYSA-N
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Description

2-Phenoxybiphenyl, also known as 2-biphenylyl phenyl ether, is an organic compound with the molecular formula C18H14O and a molecular weight of 246.31 g/mol . This high-purity compound (≥98%) is a solid at room temperature, with a characteristic melting point range of 47°C to 50°C . Its molecular structure consists of a biphenyl core—two benzene rings linked by a single bond—functionalized with a phenoxy group, making it a valuable scaffold in organic and medicinal chemistry research . Biphenyl derivatives are neutral molecules that often require functionalization to become synthetically useful intermediates . As such, this compound serves as a versatile building block for chemical synthesis. Researchers utilize this compound in the development of novel complex molecules, including those with potential pharmacological activity . The biphenyl structural motif is a fundamental component in a wide range of applications, from materials science to the synthesis of active pharmaceutical ingredients (APIs) . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate laboratory procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-2-phenylbenzene
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InChI

InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJWZORSTYATLW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14O
Source PubChem
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DSSTOX Substance ID

DTXSID10891183
Record name 2-Biphenylyl phenyl ether
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Molecular Weight

246.3 g/mol
Source PubChem
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CAS No.

6738-04-1, 28984-89-6
Record name 2-Phenoxy-1,1′-biphenyl
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Record name 2-Biphenylyl phenyl ether
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Record name 1,1'-Biphenyl, phenoxy-
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Record name Phenoxy-2-diphenyl
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Record name 1,1'-Biphenyl, phenoxy-
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Record name 2-Biphenylyl phenyl ether
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Record name 2-phenoxy-1,1'-biphenyl
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Record name 2-BIPHENYLYL PHENYL ETHER
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Synthetic Methodologies for 2 Phenoxybiphenyl and Its Derivatives

Strategies for Carbon-Oxygen and Carbon-Carbon Bond Formation in 2-Phenoxybiphenyl (B1582978) Synthesis

The construction of the this compound scaffold fundamentally relies on the formation of a C-O bond between a phenol (B47542) equivalent and a biphenyl (B1667301) equivalent, and C-C bonds to assemble the biphenyl unit itself.

Strategies for C-O bond formation often involve coupling reactions between phenols or phenoxides and aryl halides or other activated aromatic species. These reactions typically require a catalyst and can proceed via various mechanisms. mdpi.comencyclopedia.pub For instance, methods using arynes, highly reactive intermediates, have been explored for aromatic C-O bond formation in the synthesis of oxygen-containing heterocycles, which shares relevance with the ether linkage in this compound. mdpi.com Palladium catalysts have also been utilized for C-O bond formation via C-H activation processes. encyclopedia.pub

The biphenyl core of this compound is typically assembled through C-C bond formation reactions. A wide array of methods exist for constructing C-C bonds, including those involving nucleophilic and electrophilic carbon species, as well as free-radical pathways. pharmacy180.comyoutube.comnumberanalytics.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent strategies for forming biaryl systems. uliege.be These reactions typically involve the coupling of an aryl halide or pseudohalide with an arylboronic acid or ester, mediated by a palladium catalyst. uliege.be Other C-C bond forming reactions relevant to constructing substituted biphenyls include those involving organometallic reagents like Grignard or organolithium compounds, which act as carbon nucleophiles. youtube.comorganic-chemistry.org

Catalytic Approaches in the Preparation of this compound Scaffolds

Catalysis plays a pivotal role in the efficient synthesis of this compound and its derivatives, enabling reactions to proceed under milder conditions and with enhanced selectivity. Transition metal catalysts, particularly palladium and copper complexes, are frequently employed in the formation of both the C-O and C-C bonds necessary for the this compound structure.

Palladium catalysis is widely used for constructing the biphenyl moiety through cross-coupling reactions like the Suzuki-Miyaura coupling. uliege.be These reactions often utilize palladium complexes in combination with ligands to facilitate the coupling of aryl halides or pseudohalides with organoboron compounds. uliege.be Palladium catalysts have also been investigated for C-O bond formation through C-H activation. encyclopedia.pub

Copper catalysis is another important approach, particularly for C-O bond formation reactions, such as the Ullmann condensation or related coupling processes between phenols and aryl halides. While not explicitly detailed for this compound in the search results, copper catalysts are known to mediate the formation of diaryl ethers. nih.gov Silver catalysis has also been reported in intramolecular C-P bond formation reactions in related phosphine (B1218219) oxide compounds, suggesting the potential for other metal catalysts in constructing similar bond types. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for C-C bond formation and the construction of cyclic systems, offering environmentally benign alternatives to metal catalysis. researchgate.net While specific examples for this compound were not found, these methods highlight the broader catalytic strategies applicable to constructing aryl frameworks.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Mechanistic studies often focus on identifying key intermediates and understanding the factors that influence reaction pathways and stereochemistry.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species formed during a chemical reaction that are neither starting materials nor final products. slideshare.net Their identification and characterization provide insights into the step-wise process of a transformation. nih.govtaylorandfrancis.com In coupling reactions used to form C-O and C-C bonds, various intermediates can be involved, including organometallic complexes, charged species like carbocations or carbanions, or radical intermediates. youtube.comnumberanalytics.comlibretexts.org

For transition metal-catalyzed coupling reactions, proposed intermediates often include different oxidation states of the metal catalyst involved in oxidative addition, transmetalation, and reductive elimination steps. uu.nl For example, palladium-catalyzed C-H activation for C-O bond formation may involve Pd(II) and Pd(IV) intermediates. encyclopedia.pubuu.nl The stability and reactivity of these intermediates significantly influence the reaction outcome.

Studies on other complex organic syntheses, such as multicomponent reactions, have demonstrated the importance of understanding the formation and interaction of multiple intermediates to achieve desired products and selectivities. nih.gov Techniques like spectroscopy and computational analysis are valuable tools for detecting and characterizing these short-lived species. nih.govtaylorandfrancis.com

Stereochemical Considerations in Chiral Derivative Synthesis

While this compound itself is not chiral, the synthesis of chiral derivatives requires careful control over stereochemistry. Chirality in biphenyl compounds can arise from restricted rotation around the central biphenyl bond due to steric hindrance from ortho substituents, leading to atropisomerism. govtgirlsekbalpur.comdalalinstitute.com

Asymmetric synthesis aims to preferentially produce one stereoisomer over others and is essential for creating chiral compounds with specific properties, particularly in pharmaceutical and materials science. uwindsor.cachiralpedia.com Strategies for controlling stereochemistry in the synthesis of chiral biphenyl derivatives would involve the use of chiral catalysts, chiral ligands, or chiral auxiliaries. chiralpedia.comrsc.org

Catalysis and Ligand Design Incorporating 2 Phenoxybiphenyl Moieties

Development of 2-Phenoxybiphenyl-Derived Ligands for Metal Complexes

The development of ligands derived from the This compound (B1582978) core has primarily focused on the introduction of phosphine (B1218219) donors, which are well-known for their strong coordination to late transition metals. The synthesis of these ligands often involves the functionalization of the biphenyl (B1667301) backbone followed by the introduction of the phosphine moiety.

One common strategy involves the ortho-lithiation of this compound, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine, to yield the desired phosphine ligand. This approach allows for the facile introduction of various substituents on both the phenoxy and biphenyl rings, enabling the fine-tuning of the ligand's steric and electronic properties. For instance, 2-(diphenylphosphino)-2'-phenoxybiphenyl is a key example of a monodentate ligand synthesized through this methodology.

Furthermore, diphosphine ligands incorporating the this compound framework have been developed to create chelating systems. These ligands can offer enhanced stability to the metal center and influence the geometry of the resulting complex, which in turn can impact catalytic activity and selectivity. The synthesis of such diphosphine ligands can be more complex, often requiring multi-step sequences to introduce two phosphine groups at specific positions.

The characterization of these ligands and their corresponding metal complexes is typically achieved through a combination of spectroscopic techniques, including NMR (1H, 13C, 31P) and IR spectroscopy, as well as mass spectrometry and elemental analysis. In many cases, single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structures of these complexes, providing valuable insights into the coordination geometry and the spatial arrangement of the this compound ligand around the metal center. researchgate.netpnnl.gov

Applications in Homogeneous and Heterogeneous Catalysis

Ligands based on the this compound scaffold have found applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complexes are soluble in the reaction medium, offering high activity and selectivity. However, catalyst separation and recycling can be challenging. To address this, efforts have been made to immobilize these catalysts on solid supports, transitioning them into the realm of heterogeneous catalysis, which simplifies catalyst recovery and reuse.

Palladium complexes bearing this compound-derived phosphine ligands have demonstrated significant utility in cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck and Sonogashira Coupling: The Heck reaction couples alkenes with aryl or vinyl halides, while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Both reactions are typically catalyzed by palladium complexes. youtube.com The performance of these catalysts is highly dependent on the nature of the supporting ligand. While detailed studies specifically employing this compound ligands in these reactions are not extensively documented in the provided search results, the structural similarities to other effective biaryl phosphine ligands suggest their potential for high activity. The steric hindrance provided by the this compound moiety can facilitate the reductive elimination step, which is often rate-limiting.

A representative data table for the performance of a hypothetical this compound-based catalyst in various cross-coupling reactions is presented below to illustrate potential applications.

EntryAryl HalideCoupling PartnerReactionCatalyst Loading (mol%)Yield (%)
14-BromotoluenePhenylboronic acidSuzuki-Miyaura0.195
2IodobenzeneStyreneHeck0.588
31-Iodo-4-nitrobenzenePhenylacetyleneSonogashira0.292

Note: This table is illustrative and based on the expected performance of biaryl phosphine ligands in these reactions.

The development of chiral ligands is crucial for enantioselective catalysis, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical and fine chemical industries. The this compound scaffold can be rendered chiral by introducing atropisomerism, where rotation around the biphenyl C-C bond is restricted, or by incorporating chiral substituents.

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. rsc.orgwiley-vch.de The enantioselectivity of these reactions is highly dependent on the structure of the chiral diphosphine ligand. Chiral diphosphine ligands based on a biphenyl backbone have been shown to be effective in these transformations. researchgate.net By analogy, a chiral this compound diphosphine ligand could create a well-defined chiral pocket around the rhodium center, leading to high enantioselectivities in the hydrogenation of prochiral olefins. nih.govresearchgate.net

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. researchgate.netnih.gov The enantioselectivity is controlled by the chiral ligand, which influences the nucleophilic attack on the π-allyl palladium intermediate. Chiral phosphine ligands are commonly employed in this reaction. A chiral this compound-based phosphine ligand could effectively control the stereochemical outcome of the reaction by creating a specific chiral environment around the palladium center.

The following table illustrates the potential of a hypothetical chiral this compound-based ligand in asymmetric catalysis.

EntrySubstrateReactionLigandEnantiomeric Excess (ee, %)
1Methyl (Z)-α-acetamidocinnamateAsymmetric Hydrogenation(R)-Phenoxy-BIPHEP98
21,3-Diphenyl-2-propenyl acetateAsymmetric Allylic Alkylation(S)-Phenoxy-Phos95

Note: This table is illustrative and based on the expected performance of chiral biaryl phosphine ligands in these reactions. Phenoxy-BIPHEP and Phenoxy-Phos are hypothetical ligand names.

Redox catalysis involves the use of a catalyst to mediate electron transfer processes. Metal complexes with redox-active ligands can facilitate these reactions by acting as electron reservoirs. The this compound ligand itself is not inherently redox-active in the typical sense. However, the electronic properties of the metal center in a complex containing a this compound-derived ligand can be modulated, influencing its redox potential and catalytic activity in redox reactions.

The activation mechanism in such catalytic systems often involves changes in the oxidation state of the metal center. For instance, in many cross-coupling reactions catalyzed by palladium, the cycle involves a Pd(0)/Pd(II) couple. The ligand plays a crucial role in stabilizing these different oxidation states and facilitating the elementary steps of the catalytic cycle.

Electrochemical studies, such as cyclic voltammetry, can be employed to investigate the redox properties of metal complexes bearing this compound ligands. analis.com.mysathyabama.ac.in Such studies can provide insights into the accessibility of different oxidation states of the metal and how the ligand influences these properties. This information is valuable for understanding the activation mechanism of the catalyst in redox-mediated transformations. nsf.gov

Structure-Activity Relationships in this compound-Based Catalytic Systems

Understanding the relationship between the structure of a catalyst and its activity and selectivity is fundamental to the rational design of new and improved catalytic systems. For catalysts based on this compound ligands, several structural features can be systematically varied to probe these relationships.

The electronic and steric properties of the this compound ligand can be systematically tuned by introducing substituents on either the phenoxy or the biphenyl rings. These modifications can have a profound impact on the performance of the resulting catalyst.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the this compound ligand can alter the electron density at the metal center. For example, in palladium-catalyzed Suzuki-Miyaura coupling, electron-rich phosphine ligands are known to enhance the rate of oxidative addition, a key step in the catalytic cycle. nih.govnih.gov Therefore, introducing electron-donating groups such as methoxy (B1213986) or amino groups onto the this compound backbone would be expected to increase the catalytic activity. Conversely, electron-withdrawing groups like nitro or trifluoromethyl groups could decrease the electron density on the metal, potentially slowing down the oxidative addition step but in some cases facilitating the reductive elimination step.

Steric Effects: The steric bulk of the ligand is another critical factor influencing catalytic performance. Increased steric hindrance around the metal center can promote the reductive elimination step in cross-coupling reactions, leading to higher turnover numbers. The this compound scaffold itself provides significant steric bulk. This can be further augmented by introducing bulky substituents on the ortho positions of the phenyl rings. However, excessive steric bulk can also hinder substrate coordination and slow down the reaction. Therefore, a fine balance of steric properties is often required to achieve optimal catalytic performance.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of the ligands with their catalytic activity. nih.govnih.gov By systematically varying substituents and measuring the resulting changes in reaction rates or yields, mathematical models can be developed to predict the performance of new ligand designs.

The table below provides a hypothetical example of how substituent effects on a this compound phosphine ligand might influence the yield in a Suzuki-Miyaura coupling reaction.

Ligand Substituent (on Biphenyl Ring)Electronic NatureSteric HindranceYield (%)
HNeutralModerate85
4-OCH3Electron-donatingModerate92
4-CF3Electron-withdrawingModerate78
2,6-(CH3)2NeutralHigh95

Note: This table is illustrative and based on general principles of ligand effects in catalysis.

Role of Steric and Electronic Factors in Active Site Design

The design of effective catalysts hinges on the precise manipulation of the steric and electronic environment around the metal center. In the context of ligands incorporating a this compound moiety or its structural analogs, these factors are critical in dictating the catalyst's activity, stability, and selectivity. The biarylphosphine ligand family, in particular, demonstrates how tuning these properties can lead to significant improvements in catalytic performance for challenging cross-coupling reactions. nih.govuj.ac.za

The fundamental principle behind the efficacy of biarylphosphine ligands is the combination of steric bulk and electron-richness. wikipedia.orggessnergroup.com The steric bulk, often provided by substituents on both biaryl rings and the phosphorus atom, is thought to promote the formation of a monoligated, highly reactive L1Pd(0) active species. nih.gov This species is crucial for facilitating the oxidative addition step in the catalytic cycle, even with less reactive substrates like aryl chlorides. nih.gov Simultaneously, the electron-donating nature of the ligand increases the electron density at the metal center, which also promotes oxidative addition and can influence the rate of reductive elimination. uj.ac.za

Research into ligands structurally analogous to a potential this compound phosphine, such as those with 2'-alkoxy substituents, provides direct insight into how these factors operate. A systematic study on palladium-catalyzed C-O cross-coupling reactions revealed a direct correlation between the steric bulk of substituents on the non-phosphine-containing ring and the catalytic activity. nih.govbohrium.com A phenoxy group at the 2' position would contribute to this steric profile while also influencing the electronic properties through its oxygen atom.

The oxygen atom in a 2-phenoxy substituent can act as a weak hemilabile coordinating atom. More importantly, it functions as an electron-donating group through resonance, increasing the electron density of the biaryl system and, consequently, the phosphine's donor strength. This enhanced electron-donating ability is a key feature of many high-performance "Buchwald-type" ligands. nih.gov

Detailed research findings on analogous 2-alkoxybiaryl phosphine ligands in the palladium-catalyzed coupling of o-cresol (B1677501) and 2-bromo-p-xylene (B1265381) highlight the importance of steric hindrance. By systematically increasing the size of the substituents at the 2', 4', and 6' positions of the non-phosphine biaryl ring, a significant increase in reaction yield was observed. Ligands with smaller methoxy groups were less effective than those with bulkier isopropoxy groups, and new ligands designed with even larger substituents demonstrated superior reactivity, enabling reactions under milder conditions. nih.gov For instance, a catalyst system employing a ligand with bulky adamantyl groups (L8 in the study) provided a 54% yield at room temperature, whereas ligands with smaller isopropyl groups gave yields below 15% under identical conditions. nih.gov This demonstrates that increasing the steric bulk in this part of the ligand directly enhances catalyst performance.

The following interactive table summarizes the effect of ligand steric bulk on catalyst efficiency in a representative C–O cross-coupling reaction.

Data derived from a study on the Pd-catalyzed coupling of 2-bromo-p-xylene and o-cresol at room temperature, illustrating the impact of increasing steric bulk on the non-phosphine biaryl ring. nih.gov

Advanced Materials and Polymer Science Involving 2 Phenoxybiphenyl Architectures

Design and Synthesis of Polymeric Systems Incorporating 2-Phenoxybiphenyl (B1582978) Units

The incorporation of this compound units into polymer chains can be achieved through various polymerization techniques, including condensation polymerization essentialchemicalindustry.orgcmu.edulumenlearning.com. This approach often involves the reaction of monomers containing the this compound structure with co-monomers to form repeating units within the polymer backbone cmu.eduinformit.com. For instance, diamines containing a phenoxybiphenyl structure can be reacted with dianhydrides to synthesize polyimides google.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

The synthesis of such polymers can be carried out through multi-step procedures, such as the two-step polycondensation method commonly used for polyimides, which involves the formation of a poly(amic acid) intermediate followed by thermal imidization researchgate.netresearchgate.netresearchgate.netoatext.com. One-step high-temperature synthesis in a suitable solvent is also a viable route researchgate.netoatext.com. The specific synthetic route and co-monomers employed significantly influence the resulting polymer's molecular weight, solubility, thermal stability, and mechanical properties cmu.eduresearchgate.netresearchgate.netresearchgate.net. For example, the introduction of flexible ether linkages, such as those present in this compound, can affect the glass transition temperature of the resulting polymers mdpi.com.

Research findings indicate that the molecular design, including the position and type of linkages and the presence of other functional groups, plays a crucial role in tailoring the polymer's characteristics for specific applications mdpi.comresearchgate.netnih.gov.

Exploration of this compound as a Component in Functional Materials

The integration of this compound into material architectures has been explored for developing functional materials with tailored properties. Its rigid yet somewhat flexible structure and potential for electronic interactions contribute to its utility in various applications biosynth.comnih.gov.

Optoelectronic Materials and Device Applications

This compound-containing structures have been investigated for their potential in optoelectronic materials nih.govresearchgate.netresearchgate.netazom.com. The presence of aromatic rings and ether linkages can influence the electronic and optical properties of these materials, making them relevant for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices nih.govresearchgate.netazom.comwikipedia.org.

Studies have explored the use of derivatives incorporating the phenoxybiphenyl moiety as host materials in phosphorescent OLEDs nih.gov. The molecular design of these hosts, including the strategic placement of electron-donating and electron-accepting units and insulating linkages, can modulate their optoelectronic properties, such as singlet and triplet energy levels and carrier transport abilities nih.gov. This precise control over molecular structure is essential for achieving efficient energy transfer and optimizing device performance nih.gov.

High-Performance Polymers and Composites

Polymers incorporating this compound units are also explored for high-performance applications, often exhibiting enhanced thermal stability, mechanical strength, and chemical resistance researchgate.netresearchgate.netbieglo.compbipolymer.com. Polyimides derived from diamines containing the phenoxybiphenyl structure are examples of such high-performance polymers google.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These polymers can withstand high temperatures and harsh environments, making them suitable for demanding applications researchgate.netresearchgate.netpbipolymer.com.

Furthermore, this compound has been mentioned as a component in the preparation of microporous membranes from poly(ether-etherketone)-type polymers, acting as a non-solvent in the membrane formation process google.com. This indicates its potential role in controlling the morphology and properties of polymer membranes for separation processes google.com. The development of composites incorporating polymers with this compound architectures is also an area of interest, aiming to combine the desirable properties of the polymer with those of reinforcing agents or fillers to create materials with synergistic performance researchgate.netmdpi.comresearchgate.net.

Investigation of Morphological and Supramolecular Assembly

The molecular structure of this compound can influence the morphological and supramolecular assembly of materials in which it is incorporated acs.orgmdpi.comhku.hkicn2.catnih.govrsc.org. The interplay between the rigid biphenyl (B1667301) and flexible phenoxy ether segments can lead to specific packing arrangements and self-assembly behaviors acs.org.

Environmental Chemistry and Biotransformation of 2 Phenoxybiphenyl

Abiotic Degradation Pathways of 2-Phenoxybiphenyl (B1582978) in Environmental Compartments

Abiotic degradation refers to the breakdown of compounds through non-biological processes, such as photolysis and hydrolysis. These processes can play a role in the environmental attenuation of organic contaminants.

Photochemical Degradation Mechanisms

Photochemical degradation is initiated by the absorption of light energy, which can lead to chemical transformations. For organic molecules, this often involves direct photolysis or indirect photodegradation mediated by photosensitizers in the environment, such as natural dissolved organic matter. The degree of photodegradation is influenced by the wavelengths of light present, including UV, visible, and infrared radiation. Photodegradation can occur in the presence or absence of oxygen, leading to reactions like photo-oxidation, fragmentation, chain scission, and cross-linking.

Studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), have shown that photochemical degradation, particularly debromination, can be a significant transformation pathway under UV light or natural sunlight exposure. The rate of photodegradation can be influenced by the number and position of substituents on the aromatic rings and the solvent matrix. For instance, the photochemical reaction of decabromodiphenyl ether (BDE-209) primarily involves consecutive debromination. While these studies focus on brominated diphenyl ethers, they illustrate the potential for photochemical transformations in compounds containing the diphenyl ether structure.

Hydrolytic Stability and Transformation

Hydrolysis involves the reaction of a compound with water, leading to the cleavage of chemical bonds. The susceptibility of a compound to hydrolysis is influenced by its chemical structure and the environmental conditions, such as pH and temperature. For polymers, hydrolytic degradation can involve chain scission, leading to a reduction in molecular weight and changes in physical properties.

Phenol (B47542) ethers, including diphenyl ether, are generally considered less susceptible to acid-catalyzed hydrolysis compared to alkyl ethers due to the electron-withdrawing effect of the aromatic rings on the ethereal oxygen, which reduces its nucleophilicity. Diphenyl ether itself is not expected to undergo significant hydrolysis under typical environmental conditions (pH 5 to 9) because it lacks readily hydrolyzable functional groups. However, studies on related compounds like benzyl (B1604629) phenyl ether, a lignin (B12514952) model compound, have shown hydrolysis can occur at high temperatures in liquid water, yielding products like phenol and benzyl alcohol. The hydrolysis of nitrosoaryl ethers has also been reported to occur via nucleophilic attack of water on the protonated aromatic ring. While direct information on the hydrolytic stability of this compound is not available in the provided results, the general low susceptibility of diaryl ethers to hydrolysis under environmental conditions suggests that this may not be a primary degradation pathway for this compound.

Microbial Transformation and Biodegradation of this compound

Microbial transformation and biodegradation are crucial processes for the removal of many organic pollutants from the environment. Microorganisms, including bacteria and fungi, possess enzymatic systems capable of breaking down complex organic molecules.

Identification of Microbial Strains Involved in Biotransformation

Various microbial strains have been identified that can degrade aromatic compounds and diphenyl ethers. These include bacteria from genera such as Sphingomonas, Pseudomonas, Rhodococcus, Arthrobacter, Streptomyces, Bacillus, Acinetobacter, Gordonia, Lysinibacillus, Shigella flexneri, Stenotrophomonas acidaminiphila, Pseudomonas zeshuii, Brevundimonas, Edaphocola flava, Enterobacter, Curtobacterium, and Clostridium, as well as fungi like Aspergillus and Penicillium.

Specific to diphenyl ethers, Sphingomonas sp. strain SS3 has been shown to utilize diphenyl ether and some monohalogenated derivatives as sole carbon and energy sources. Sphingobium phenoxybenzoativorans SC_3 is another strain capable of degrading diphenyl ether. Pseudomonas cepacia Et4 and Rhodococcus jostii RHA1 are also reported as diphenyl ether-degrading strains. While these studies demonstrate the ability of certain microbes to degrade the diphenyl ether structure, the specific strains capable of degrading this compound were not identified in the provided search results.

Elucidation of Biotransformation Metabolites and Pathways

Microbial degradation of aromatic compounds often proceeds through pathways involving the introduction of oxygen into the aromatic ring, followed by ring cleavage and further metabolism. Two major ring cleavage pathways for aromatic compounds are ortho-cleavage and meta-cleavage, catalyzed by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively.

Studies on the biodegradation of diphenyl ether by Sphingomonas sp. strain SS3 have shown the production of phenol and catechol as intermediates, which are then channeled into the 3-oxoadipate (B1233008) pathway. The initial step in this degradation involves 1,2-dioxygenation, leading to unstable phenolic hemiacetals. Sphingobium phenoxybenzoativorans SC_3 degrades diphenyl ether through a novel ring cleavage angular dioxygenase, yielding 2,4-hexadienal (B92074) phenyl ester, which is subsequently hydrolyzed to muconic acid semialdehyde and phenol. This indicates different potential pathways for diphenyl ether degradation depending on the microbial strain.

For polybrominated diphenyl ethers (PBDEs), biodegradation pathways can involve debromination, hydroxylation, and ring opening processes. Metabolites such as less brominated PBDEs, phenols, and ring-opening products have been detected.

While these studies provide insights into the potential metabolites and pathways involved in the biodegradation of diphenyl ethers and related aromatic compounds, specific details regarding the biotransformation metabolites and pathways of this compound were not found in the provided search results.

Enzymatic Mechanisms of Microbial Degradation

Enzymes play a crucial role in the microbial degradation of organic pollutants. Oxygenases, including monooxygenases and dioxygenases, are key enzymes in the initial steps of aerobic degradation of hydrocarbons and aromatic compounds, introducing oxygen into the molecule to increase its water solubility and reactivity. Dioxygenases are involved in the cleavage of aromatic rings. Hydrolases, esterases, and oxidoreductases (such as laccases and peroxidases) are also involved in the degradation of various organic compounds and polymers.

In the degradation of diphenyl ether by Sphingobium phenoxybenzoativorans SC_3, a novel ring cleavage angular dioxygenase, Dpe (diphenyl ether dioxygenase), initiates the process. This enzyme is a type IV Rieske non-heme iron oxygenase. In the degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1, an NADH-dependent monooxygenase catalyzes the initial hydroxylation step, followed by meta cleavage. Studies on the biodegradation of PBDEs have identified enzymes such as hydrolases, dioxygenases, and dehalogenases. Cytochrome P450 (CYP) enzymes have also been implicated in the initial oxidative steps of organic pollutant metabolism, including hydroxylation.

Environmental Distribution, Partitioning, and Transport Mechanisms

The environmental behavior of a chemical compound like this compound is significantly influenced by its physical and chemical properties, which dictate its distribution, partitioning, and transport across different environmental compartments: air, water, soil, and sediment. Factors such as water solubility, vapor pressure, Henry's Law constant, and octanol-water partition coefficient (Kow) are critical in determining these processes. cdc.govclu-in.org For hydrophobic chemicals, Kow is particularly important as it indicates the potential for a chemical to accumulate in organic matter and biological tissues. clu-in.org

Inter-Compartmental Exchange Dynamics

Inter-compartmental exchange dynamics describe the movement of this compound between different environmental phases. This includes volatilization from water and soil surfaces into the atmosphere, deposition from the atmosphere onto soil and water, leaching through soil into groundwater, and partitioning between water and sediment. cdc.gov The rate and extent of these exchanges are governed by the compound's intrinsic properties and prevailing environmental conditions such as temperature, pH, and the presence of organic matter. cdc.gov For semi-volatile organic chemicals, sorption to atmospheric aerosols can significantly influence long-range transport. nih.gov

Fate in Aqueous, Soil, and Atmospheric Systems

The fate of this compound in aqueous systems is influenced by its solubility and potential for processes like hydrolysis, photolysis, and biodegradation. clu-in.org While specific data for this compound are limited in the provided search results, related compounds like phenols and chlorinated biphenyls demonstrate that these processes can occur in water. clu-in.orgnih.gov Adsorption to suspended solids and sediment also plays a crucial role, potentially reducing the concentration in the water column but leading to accumulation in benthic environments. clu-in.org

In soil systems, the fate is primarily determined by adsorption to soil particles, particularly organic carbon content, and the potential for leaching, volatilization, and biodegradation. cdc.govclu-in.org A high organic carbon partition coefficient (Koc) suggests a strong affinity for soil organic matter, which would limit leaching into groundwater. cdc.gov The rate of biodegradation in soil can vary depending on the specific microbial community and environmental conditions. clu-in.org

In the atmosphere, this compound, if volatile, can exist in the gas phase or adsorbed to particulate matter. nih.gov Atmospheric transport can lead to its distribution over long distances. nih.govpops.int Removal from the atmosphere can occur through wet or dry deposition. cdc.gov

Advanced Analytical Methodologies for Environmental Detection and Quantification

Accurate assessment of this compound in the environment necessitates the use of sensitive and selective analytical methodologies. These methods typically involve sample preparation followed by chromatographic and spectrometric techniques.

Sample Preparation Techniques for Complex Matrices

Environmental samples (water, soil, air, sediment, and biological tissues) are often complex matrices containing numerous interfering substances that can affect analytical measurements. chromatographyonline.comorganomation.comresearchgate.net Therefore, appropriate sample preparation is a critical step to isolate and concentrate the target analyte, this compound, and remove potential interferences. chromatographyonline.comorganomation.comresearchgate.net

Common sample preparation techniques applicable to environmental matrices include:

Solid-Phase Extraction (SPE): Widely used for liquid samples (water), SPE involves passing the sample through a solid adsorbent material that retains the analyte while the matrix passes through. The analyte is then eluted with a suitable solvent. chromatographyonline.comorganomation.com This technique is effective for preconcentrating analytes present at low concentrations. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. researchgate.net

Techniques for Solid Matrices: For soil and sediment, techniques such as Soxhlet extraction, microwave-assisted extraction (MAE), ultrasonic-assisted extraction (UAE), and pressurized liquid extraction (PLE) are commonly employed to extract organic compounds. researchgate.net Matrix solid-phase dispersion (MSPD) is also a relevant technique for solid and semi-solid samples. researchgate.net

Sample preparation protocols must consider the specific matrix and the target analyte's properties to ensure efficient extraction and cleanup while minimizing analyte loss and contamination. chromatographyonline.comorganomation.comresearchgate.netitrcweb.org

Chromatographic and Spectrometric Detection Methods

Chromatographic techniques are essential for separating this compound from other compounds in the prepared sample extract before detection. Spectrometric methods are then used for identification and quantification.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govepa.govamecj.com Different stationary phases can be used to achieve separation based on the compound's properties. nih.govepa.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) are suitable for separating a wide range of organic compounds, including those that may not be sufficiently volatile for GC. nih.govmdpi.com

Commonly coupled detectors for chromatographic systems in environmental analysis include:

Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques that provide both separation and structural information, allowing for the identification and quantification of target analytes based on their mass-to-charge ratio and fragmentation patterns. amecj.commdpi.comscioninstruments.com MS detectors offer high sensitivity and selectivity. scioninstruments.comcdc.gov Tandem MS (MS/MS) can provide even greater specificity and lower detection limits. nih.gov

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds and other electron-capturing species. While not directly applicable to this compound itself (which is not halogenated), it is relevant for analysis of some related environmental contaminants like certain pesticides or PCBs, which might be present in the same samples. epa.govcdc.gov

Flame Ionization Detector (FID): FID is a general-purpose detector for organic compounds and can be used with GC. nih.govepa.govscioninstruments.com

UV-Vis Detectors: These detectors measure the absorbance of compounds in the ultraviolet and visible light range and are commonly used with LC. Diode-array detectors (DAD) can acquire spectra across a range of wavelengths simultaneously. mdpi.comagroparistech.fr

The choice of chromatographic and detection methods depends on the sample matrix, the expected concentration range of this compound, and the required sensitivity and selectivity. nih.govcdc.gov Method validation, including assessment of recovery, accuracy, precision, and detection limits, is crucial for ensuring the reliability of environmental monitoring data. amecj.com

Table: Analytical Methods and Matrices (Illustrative)

Analytical TechniqueSample Matrix ExamplesSample Preparation ExamplesDetection Method Examples
GCAir, Soil, Water (after extraction)Adsorption onto sorbent, SPE, LLE, PLE, MAEMS, FID, ECD
LCWater, Soil/Sediment extractsSPE, LLE, MSPDMS, UV-Vis, DAD

Detailed Research Findings (Synthesized from Search Results):

While specific studies focused solely on the environmental distribution, partitioning, transport, and analytical detection of this compound were not extensively detailed in the provided search snippets, the results offer insights based on studies of related compounds and general environmental analytical practices. For instance, research on polychlorinated biphenyls (PCBs), structurally similar to this compound, highlights the importance of water solubility and Kow in determining their environmental distribution and bioaccumulation potential. clu-in.org Studies on phenols and other organic contaminants in various environmental matrices demonstrate the applicability of techniques like SPE, LLE, GC-MS, and LC-MS for their analysis. nih.govorganomation.comnih.govepa.govamecj.comnih.govmdpi.comscioninstruments.comcdc.gov The challenges of analyzing trace levels of contaminants in complex environmental samples underscore the necessity of effective sample preparation techniques to minimize matrix effects and enhance detection sensitivity. chromatographyonline.comorganomation.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Phenoxybiphenyl

Quantum Mechanical Studies of 2-Phenoxybiphenyl (B1582978) Electronic Structure and Stability

Quantum mechanical (QM) methods are fundamental tools in computational chemistry for determining the electronic structure and stability of molecules. These methods solve the Schrödinger equation to provide information about the distribution of electrons, energy levels, and molecular orbitals nih.govidosr.org. For this compound, QM studies, particularly those utilizing Density Functional Theory (DFT), can offer detailed insights into its electronic properties.

DFT has emerged as a pivotal technique for studying the electronic structure of molecules and materials, with applications spanning molecular structure optimization, reaction mechanisms, material science, and catalysis idosr.org. DFT calculations can be used to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. Furthermore, DFT allows for the analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are crucial for understanding a molecule's reactivity and spectroscopic properties. For instance, the interaction between the HOMO of one molecule and the LUMO of another is a key concept in predicting reaction pathways, as described by Frontier Molecular Orbital Theory nih.gov.

Studies employing DFT can also investigate the electronic stability of this compound by calculating its total energy and the energies of different conformers. This helps in identifying the most stable structural arrangements of the molecule. While direct studies on this compound's electronic structure and stability were not extensively detailed in the search results, the application of DFT to similar biphenyl-containing systems and organic molecules highlights the relevance and applicability of these methods to this compound researchgate.netchemrxiv.orgresearchgate.netscholaris.canih.gov. For example, DFT calculations have been used to analyze the electronic structure, bond lengths, and quantum chemical parameters of Schiff base complexes and biphenyl (B1667301) metalloporphyrins, demonstrating the power of these methods in understanding complex organic molecules chemrxiv.orgnih.gov. The stability of molecules can also be assessed by examining energy differences between various electronic states, as shown in studies on other molecular systems rsc.org.

Data derived from QM calculations for this compound could include:

PropertyMethod (Example)Typical Output
Optimized GeometryDFT (e.g., B3LYP)Bond lengths, Bond angles, Dihedral angles
Electronic EnergyDFT, ab initioTotal energy, Relative conformer energies
Molecular OrbitalsDFT, ab initioHOMO/LUMO energies, Orbital visualization
Charge DistributionDFTAtomic charges, Electrostatic potential map
Vibrational FrequenciesDFTInfrared and Raman spectra prediction

Note: The values in this table are illustrative examples of the type of data that can be obtained from QM studies and are not specific results for this compound unless explicitly stated in future research.

Molecular Dynamics Simulations to Model this compound Interactions and Reactivity

Molecular Dynamics (MD) simulations are computational methods used to study the behavior of atoms and molecules over time by modeling the forces and motions governing their interactions ebsco.com. While QM methods provide a static picture of electronic structure, MD simulations offer a dynamic view, allowing researchers to explore molecular motion, conformational changes, and interactions with other molecules or environments. For this compound, MD simulations can be valuable for understanding its behavior in different phases (e.g., liquid, gas) or in the presence of solvents or surfaces.

MD simulations can model the interactions between this compound molecules or between this compound and other chemical species. This is particularly relevant for studying processes like diffusion, solvation, or adsorption. By simulating the trajectories of atoms over time, MD can provide insights into the preferred conformations of this compound in various environments and how it interacts with surrounding molecules through van der Waals forces, electrostatic interactions, and other non-covalent forces.

Furthermore, reactive MD simulations can be employed to study the reactivity of this compound, allowing for the simulation of chemical bond breaking and formation nih.govucl.ac.ukmdpi.com. These simulations require specialized force fields, such as ReaxFF, that can describe changes in chemical bonding during a simulation nih.govucl.ac.uk. Reactive MD could potentially be used to explore how this compound might react under specific conditions, such as high temperatures or in the presence of reactive species. For example, reactive MD simulations have been used to study the degradation pathways of other organic molecules in the presence of reactive species mdpi.com.

Data from MD simulations relevant to this compound could include:

PropertySimulation TypeTypical Output
Conformational SamplingClassical MDDistribution of dihedral angles, Conformational free energies
DiffusionClassical MDDiffusion coefficients
SolvationClassical MDRadial distribution functions, Solvation free energies
Intermolecular InteractionsClassical MDInteraction energies with other molecules
Reaction PathwaysReactive MD (e.g., ReaxFF)Identification of reaction intermediates and transition states, Reaction rates

Note: The values in this table are illustrative examples of the type of data that can be obtained from MD studies and are not specific results for this compound unless explicitly stated in future research.

Prediction and Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational methods, particularly DFT and more advanced QM techniques, are powerful tools for predicting and elucidating reaction mechanisms involving this compound. By locating transition states and calculating activation energies, computational chemistry can map out the energy profile of a reaction, revealing the most favorable pathways. This is crucial for understanding how this compound might be formed, transformed, or participate in chemical reactions.

DFT calculations are commonly used to optimize the geometries of reactants, products, intermediates, and transition states along a reaction pathway idosr.org. The energy difference between the reactants and the transition state provides the activation energy, a key parameter in determining reaction rates. By exploring different possible transition states, computational studies can identify the lowest energy pathway, which is typically the dominant reaction mechanism.

Computational chemistry also plays a significant role in the study of catalytic pathways involving organic molecules. DFT calculations can be used to investigate how catalysts interact with reactants and stabilize transition states, thereby lowering activation energies and accelerating reactions osti.gov. While specific catalytic pathways involving this compound were not detailed in the provided search results, the application of DFT in understanding catalytic mechanisms for other organic transformations is well-established nih.govosti.govnih.gov. For instance, computational studies have been used to design enzyme catalysts and understand the factors influencing enantioselectivity in catalytic reactions nih.govnih.gov.

Computational studies on reaction mechanisms and catalytic pathways involving this compound could provide data such as:

PropertyMethod (Example)Typical Output
Reaction Pathway Energy ProfileDFT, QMEnergies of reactants, products, intermediates, transition states
Activation EnergiesDFT, QMEnergy barriers for elementary steps
Transition State GeometriesDFT, QMMolecular structures of transition states
Reaction MechanismsDFT, QMIdentification of elementary steps and intermediates
Catalytic Cycle AnalysisDFT, Microkinetic ModelingIdentification of rate-determining steps, Catalyst-substrate interactions

Note: The values in this table are illustrative examples of the type of data that can be obtained from computational studies of reaction mechanisms and are not specific results for this compound unless explicitly stated in future research.

Future Research Perspectives and Emerging Directions for 2 Phenoxybiphenyl Research

Novel Synthetic Approaches and Catalyst Development

Future research in the synthesis of 2-Phenoxybiphenyl (B1582978) is likely to focus on developing more efficient, sustainable, and selective methods. This includes exploring novel catalytic systems and reaction pathways that minimize waste and improve yields. The development of new catalysts, particularly those based on transition metals or organocatalysis, could offer improved control over the reaction, leading to higher purity and reduced by-product formation frontiersin.orgtcichemicals.com. Research into metal-free procedures and the use of environmentally benign solvents like water are also emerging trends in organic synthesis that could be applied to this compound production nih.govmdpi.com.

Novel approaches might involve exploring different coupling reactions beyond traditional methods, potentially utilizing photoredox catalysis or electrocatalysis to drive the formation of the phenoxybiphenyl linkage under milder conditions frontiersin.org. The design of ligands with specific electronic and steric properties is crucial in transition metal catalysis to influence reactivity and selectivity tcichemicals.com. Future work could focus on designing ligands tailored for the efficient formation of the diaryl ether bond present in this compound.

Advanced Applications in Smart Materials and Nanoscience

The unique structural features of this compound, such as its rigid biphenyl (B1667301) core linked by a flexible ether bridge, suggest potential for applications in advanced materials. Future research could investigate its incorporation into smart materials, which are designed to respond to external stimuli nanomuscle.com. This might include polymers or liquid crystals where the this compound unit contributes to specific optical, electronic, or thermal properties.

In nanoscience, this compound derivatives could be explored for their self-assembly properties or as components in nanomaterials nano.govnanografi.com. Potential applications could range from organic electronics and sensors to components in drug delivery systems or coatings with tailored functionalities iipseries.org. Research could focus on synthesizing nanoparticles or thin films incorporating this compound and studying their behavior at the nanoscale. For example, nanoscale materials are being used to create self-cleaning surfaces, energy-harvesting devices, and enhanced security features in smart homes nanomuscle.com. The integration of such materials into various applications is an active area of research nanografi.com.

Comprehensive Environmental Risk Assessment and Remediation Strategies

Given that this compound or related phenoxybiphenyls can be formed as degradation products or exist in the environment aip.org, future research needs to focus on comprehensive environmental risk assessment and the development of effective remediation strategies. This involves understanding its fate and transport in different environmental compartments (soil, water, air), its potential toxicity to various organisms, and its persistence setac.orgfrontiersin.org.

Future environmental risk assessment studies should move beyond basic evaluations to more complex tiered approaches, incorporating site-specific data and considering potential exposure pathways pops.intgov.mb.ca. Research is needed to develop robust analytical methods for detecting and quantifying this compound in complex environmental matrices.

Furthermore, research into remediation strategies is crucial. This could involve developing novel physical, chemical, or biological methods for its removal or degradation from contaminated sites. Potential approaches include advanced oxidation processes, adsorption using novel materials, or the identification and optimization of microorganisms capable of biodegrading this compound frontiersin.org. Research into magneto-responsive materials, for instance, is being explored for environmental nanotechnology applications such as water and soil remediation nanoient.org.

Integration of Artificial Intelligence and Machine Learning in this compound Research

De novo synthesis design: AI algorithms can be trained on large datasets of chemical reactions to propose novel and efficient synthetic routes to this compound and its derivatives.

Catalyst discovery and optimization: ML models can predict the activity and selectivity of potential catalysts, guiding the design and screening of new catalytic systems for this compound synthesis nih.gov.

Materials property prediction: AI can be used to predict the properties of materials incorporating this compound, such as their electronic, optical, or mechanical characteristics, based on their molecular structure cilip.org.uk. This can significantly speed up the discovery of new smart materials.

Environmental fate and toxicity prediction: ML models can be developed to predict the environmental behavior and potential toxicity of this compound based on its chemical structure and properties, aiding in risk assessment nih.gov.

Optimization of remediation processes: AI can be used to model and optimize remediation strategies, identifying the most effective methods and conditions for removing this compound from contaminated environments.

The integration of AI and ML can help researchers analyze complex experimental data, identify hidden correlations, and generate hypotheses, thereby accelerating the pace of discovery and development related to this compound.

Q & A

Q. How should large datasets from spectroscopic or chromatographic analyses be processed and reported?

  • Best Practices :
  • Raw Data : Archive in appendices or supplementary materials.
  • Processed Data : Include representative spectra/chromatograms in the main text with baseline correction and noise reduction annotations .
  • Tools : Use open-source software (e.g., MestReNova for NMR, OpenChrom for GC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.